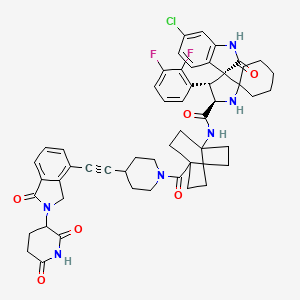
AF10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AF10 is a novel selective and potent inhibitor of Sirtuin 2 (SIRT2), demonstrating broad cytotoxicity amongst cancer cell lines, but minimal toxicity in noncancerous cells.
科学的研究の応用
Interaction with GAS41 and Chromatin Remodeling
- AF10 and Hematologic Malignancies : AF10 is implicated in chromosomal translocations associated with hematologic malignancies. The fusion proteins MLL/AF10 and CALM/AF10 consistently retain AF10's leucine zipper motif. This motif interacts with GAS41, a protein linked to chromatin remodeling and gene regulation, suggesting that these fusions might interfere with normal gene regulation (Debernardi et al., 2002).
AF10 as a Transcription Factor
- AF10's Structural Features : AF10 is characterized as a transcription factor with distinct structural features like a zinc finger region and a leucine zipper. It is a part of a novel class of transcription factors, which includes AF17 and BR140, playing a role in acute myeloid leukemias (Chaplin et al., 1995).
AF10's Role in Methylation and Leukemogenesis
- Regulation of H3K79 Methylation : AF10 contains a reader domain crucial for regulating H3K79 methylation, a process integral to leukemogenesis. It recognizes unmodified H3K27 and is essential for H3K79 dimethylation and the expression of DOT1L-target genes, impacting the proliferation of leukemic cells (Chen et al., 2015).
AF10 in Hematopoietic Cell Survival
- Importance in Hematopoiesis : AF10 plays a critical role in hematopoietic differentiation. Its expression is altered during hematopoietic differentiation, particularly in stem cells and multipotent progenitors. Both overexpression and underexpression of AF10 can lead to apoptotic cell death, indicating its key role in the maintenance of hematopoietic cells (Chamorro-Garcia et al., 2012).
Cellular Distribution and Expression
- Expression in Murine Models : The murine homologue of AF10 shows high expression in postmeiotic germ cells and the white matter of the cerebellum. Its expression pattern suggests a role in suppressing proliferation rather than in differentiation, which might be significant in understanding AF10's function in normal and malignant cells (Linder et al., 1998).
Molecular Mechanism of AF10 in Leukemia
- AF10 Translocations in Leukemia : Chromosomal translocations involving AF10, such as the t(10;11) translocation, result in the fusion of AF10 with other genes, which is a characteristic feature in acute myeloid leukemia. These fusions often retain functional domains of AF10, implicating them in the pathogenesis of leukemia (Chaplin et al., 1995).
AF10's Interaction with Hematopoietic Regulators
- Interaction with Ikaros in Leukemia : AF10's interaction with the transcription factor Ikaros, a key regulator of hematopoiesis, is crucial in leukemia. The CALM/AF10 fusion leads to altered Ikaros localization and function, contributing to leukemogenesis (Greif et al., 2006).
Genomic and Proteomic Profiling in Leukemia
- Oncogenesis Mechanisms : Genomic and proteomic analyses of AF10-fusion oncoproteins have identified molecular mechanisms of leukemogenesis and potential therapeutic targets. These studies have shown activation of cytokine signaling and Jak-Stat pathways by AF10 fusions, highlighting possible intervention points in AF10-fusion-driven AML (Chen et al., 2018).
Biochemical Analysis of AF10
- Biochemical Properties : AF10 exhibits unique biochemical characteristics, including a protein-protein interaction motif and DNA-binding capability. This understanding aids in comprehending AF10's role in leukemogenesis and its interaction with chromatin (Linder et al., 2000).
特性
製品名 |
AF10 |
|---|---|
分子式 |
C31H46N4O3S |
分子量 |
554.794 |
IUPAC名 |
Benzyl (S)-(6-(3-decylthioureido)-1-oxo-1-(phenylamino)hexan-2-yl)carbamate |
InChI |
InChI=1S/C31H46N4O3S/c1-2-3-4-5-6-7-8-16-23-32-30(39)33-24-17-15-22-28(29(36)34-27-20-13-10-14-21-27)35-31(37)38-25-26-18-11-9-12-19-26/h9-14,18-21,28H,2-8,15-17,22-25H2,1H3,(H,34,36)(H,35,37)(H2,32,33,39)/t28-/m0/s1 |
InChIキー |
TVLUISYLQJEAGO-NDEPHWFRSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(NCCCCCCCCCC)=S)C(NC2=CC=CC=C2)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AF10; AF-10; AF 10 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-Hexanoyl-phenoxy)-propyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B1192054.png)


![2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B1192059.png)
![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)